molecular formula C22H17ClN2 B1669251 Clotrimazole CAS No. 23593-75-1

Clotrimazole

Cat. No. B1669251
CAS RN: 23593-75-1
M. Wt: 344.8 g/mol
InChI Key: VNFPBHJOKIVQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clotrimazole is a broad-spectrum antifungal agent mainly used for the treatment of Candida albicans and other fungal infections . It is a synthetic, azole antimycotic, and is widely used as a topical treatment for various skin conditions . It displays fungistatic antimycotic activity by targeting the biosynthesis of ergosterol, thereby inhibiting fungal growth .


Synthesis Analysis

The synthesis of Clotrimazole involves reacting 2-chlorotriphenylmethylchloride with imidazole in the presence of triethylamine . Another method involves the use of 2-chloro-benzenemethanol, aniline, nitromethane, and cuprous chloride .


Molecular Structure Analysis

The molecular formula of Clotrimazole is C22H17ClN2, and its molecular weight is 344.8 g/mol . It contains four aromatic rings bonded to a tetrahedral (sp3 hybridized) carbon atom .


Chemical Reactions Analysis

Clotrimazole’s chemical reactions mainly involve its interaction with the fungal cell membrane. It impairs the biosynthesis of ergosterol, a critical component of the fungal cell membrane, by inhibiting the P450 enzyme lanosterol 14-alpha demethylase .


Physical And Chemical Properties Analysis

Clotrimazole is a solid at room temperature. It has a molecular weight of 344.84 and a molecular formula of C22H17ClN2 . It is soluble in DMSO .

Scientific Research Applications

Targeting TRP Channels in Sensory Neurons

Clotrimazole is known to activate transient receptor potential (TRP) channels such as TRPV1 and TRPA1 in sensory neurons, which are associated with the perception of irritant stimuli. This interaction underlies some of the drug's sensory side effects, like irritation or burning sensations upon topical application (Meseguer et al., 2008).

Inhibition of Cardiac L-type Ca2+ Channels

Research has shown that Clotrimazole inhibits the recombinant human cardiac L-type Ca2+ channel α1C subunit, which may contribute to the abbreviation of action potential duration in cardiac myocytes. This effect is observed without influencing intracellular calcium ion concentrations, suggesting a direct blocking effect on the α1C subunit at therapeutic concentrations (Fearon et al., 2000).

Antiproliferative and Immunomodulatory Effects

Clotrimazole has been explored for its potential in treating diseases beyond fungal infections, such as sickle cell disease and rheumatoid arthritis, by targeting the intermediate-conductance calcium-activated K(+) channel, IKCa1. This research indicates Clotrimazole's broader therapeutic applications and its role in developing novel treatments with fewer side effects (Wulff et al., 2000).

Enhancement of Erythrocyte Lysis

Studies have found that Clotrimazole can enhance the lytic effect of tert-butyl hydroperoxide (t-BHP) on erythrocytes, suggesting a potential application in increasing the efficacy of antitumor therapy. This effect is attributed to the formation of a complex with hemin, which destabilizes the cell membrane more potently than hemin alone (Lisovskaya et al., 2009).

Drug Delivery Systems

Research into alternative formulations for Clotrimazole administration, such as liposomal/niosomal gel delivery systems, has been conducted to provide sustained and controlled release for local therapy. These systems aim to optimize drug stability and antifungal activity while reducing systemic side effects (Ning et al., 2005).

Future Directions

Clotrimazole has become a drug of interest against several other diseases such as sickle cell disease, malaria, and some cancers. It has also been combined with other molecules, such as metals, to produce clotrimazole complexes that show improved pharmacological efficacy. Moreover, several new, modified-release pharmaceutical formulations are also undergoing development .

properties

IUPAC Name

1-[(2-chlorophenyl)-diphenylmethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPBHJOKIVQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029871
Record name Clotrimazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clotrimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ACETONE, CHLOROFORM, ETHYL ACETATE; SLIGHTLY SOL IN WATER, BENZENE, TOLUENE, Freely soluble in alcohol; soluble in polyethylene glycol 400, Slightly soluble in ether
Record name SID49681654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Clotrimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOTRIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Clotrimazole acts primarily by damaging the permeability barrier in the cell membrane of fungi. Clotrimazole causes inhibition of ergosterol biosynthesis, an essential constituent of fungal cell membranes. If ergosterol synthesis is either completely or partially inhibited, the cell is no longer able to construct an intact and functional cell membrane,. Because ergosterol directly promotes the growth of fungal cells in a hormone‐like fashion, rapid onset of the above events leads to dose-dependent inhibition of fungal growth. Though decreased ergosterol, due to the inhibition of lanosterol 14-demethylase (also known as _CYP51_) is accepted to be primarily responsible for the antimycotic properties of clotrimazole, this drug also shows other pharmacological effects. These include the inhibition of sarcoplasmic reticulum Ca2+‐ATPase, depletion of intracellular calcium, and blocking of calcium‐dependent potassium channels and voltage‐dependent calcium channels. The action of clotrimazole on these targets accounts for other effects of this drug that are separate from its antimycotic activities., Clotrimazole exerts its antifungal activity by altering cell membrane permeability, apparently by binding with phospholipids in the fungal cell membrane. In contrast to polyene antibiotics (eg, amphotericin B), the action of clotrimazole is less dependent on the sterol content of the cell membrane. As a result of alteration of permeability, the cell membrane is unable to function as a selective barrier, and potassium and other cellular constituents are lost.
Record name Clotrimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOTRIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Clotrimazole

Color/Form

Crystals, White to pale yellow crystalline powder

CAS RN

23593-75-1
Record name Clotrimazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23593-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clotrimazole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clotrimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name clotrimazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name clotrimazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clotrimazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clotrimazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOTRIMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G07GZ97H65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOTRIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clotrimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147-149 °C, 148 °C
Record name Clotrimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOTRIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clotrimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of toluene (20 ml), triphenyl phosphite (2.07 g, 6.7 mmole), imidazole (1.09 g, 16 mmole) and o-chlorophenyldiphenylmethanol (2.95 g, 10 mmole) obtained in Example 1 (B) was refluxed for 4 hours. The reaction mixture was treated in the same manner as in Example 3 to give 2.80 g of 1-(o-chlorophenyldiphenylmethyl)imidazole. Yield, 81%. M.P., 142°-143° C.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of methyl isobutyl ketone (60 ml), diphenyl phosphite (13.1 g), imidazole (5.44 g) and o-chlorophenyldiphenylmethanol (11.78 g) obtained in Example 1 (B) was heated at 85° C. for 4 hours. To the reaction mixture, a 10% aqueous sodium hydroxide solution (110 g) was added, and the mixture was refluxed for 1 hour. After cooling to room temperature, the organic layer was separated, washed with water and concentrated to dryness under reduced pressure to give 13.8 g of 1-(o-chlorophenyldiphenylmethyl)imidazole. Yield, 100%. M.P., 138°-142° C. Recrystallization from methyl isobutyl ketone gave 12.3 g of the pure compound. Yield, 89%. M.P., 142°-143° C.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
5.44 g
Type
reactant
Reaction Step Two
Quantity
11.78 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clotrimazole
Reactant of Route 2
Reactant of Route 2
Clotrimazole

Citations

For This Compound
52,300
Citations
PD Crowley, HC Gallagher - Journal of applied microbiology, 2014 - academic.oup.com
… as the metals, to produce clotrimazole complexes that show improved … Clotrimazole is a very well‐tolerated product with few side … and pharmacology of clotrimazole and discuss future …
Number of citations: 186 academic.oup.com
PR Sawyer, RN Brogden, KM Pinder, TM Speight… - Drugs, 1975 - Springer
… Clotrimazole has also been successful in patients who had failed to respond to other … with topical application of clotrimazole. In comparative trials, clotrimazole cream has been as …
Number of citations: 209 link.springer.com
JG Hoogerheide, BE Wyka - Analytical profiles of drug substances, 1982 - Elsevier
… clotrimazole. It discusses the names, formula, molecular weight, and structure, drug properties, and appearance, color, odor, and taste of clotrimazole. … the synthesis of clotrimazole, and …
Number of citations: 42 www.sciencedirect.com
LR Benzaquen, C Brugnara, HR Byers… - Nature medicine, 1995 - nature.com
Cell proliferation is critically dependent on the regulated movement of ions across various cellular compartments. The antimycotic drug clotrimazole (CLT) has been shown to inhibit …
Number of citations: 200 www.nature.com
S Kadavakollu, C Stailey, CS Kunapareddy… - Medicinal …, 2014 - ncbi.nlm.nih.gov
… of its utility, clotrimazole was placed on the World Health Organization's list of essential medicines. Clotrimazole is a … Figure 1 shows the 3-D representation of the clotrimazole molecule. …
Number of citations: 56 www.ncbi.nlm.nih.gov
EB Souto, SA Wissing, CM Barbosa… - International journal of …, 2004 - Elsevier
… Clotrimazole was used as a highly lipophilic model drug in the present study. The aim of this work was focused on drug release and occlusive properties of clotrimazole-loaded SLN and …
Number of citations: 854 www.sciencedirect.com
RJ Holt, RL Newman - Journal of Clinical Pathology, 1972 - jcp.bmj.com
… SYNOPSIS Laboratory studies on clotrimazole showed that it had marked … clotrimazole were made by microbiological methods on five children who received 100 mg/kg/day clotrimazole …
Number of citations: 100 jcp.bmj.com
S Shadomy - Infection and immunity, 1971 - Am Soc Microbiol
… 6.25 μg of clotrimazole per ml. Clotrimazole was less active than amphotericin B against Candida albicans and Aspergillus fumigatus. The activity of clotrimazole against dermatophytes …
Number of citations: 97 journals.asm.org
W Mendling, M Atef El Shazly, L Zhang - Pharmaceuticals, 2020 - mdpi.com
… following a single dose of clotrimazole 500 mg vaginal tablet. In … clotrimazole and external clotrimazole cream provided more favorable treatment results than intravaginal clotrimazole …
Number of citations: 28 www.mdpi.com
T Porsbring, H Blanck, H Tjellström, T Backhaus - Aquatic toxicology, 2009 - Elsevier
… In order to facilitate a more realistic hazard assessment of clotrimazole for the marine environment, we determined the ecotoxicity of clotrimazole to natural, oxygenic, photoautotrophic …
Number of citations: 108 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.